Trifluoromethyldiphenylsulfonium

Description

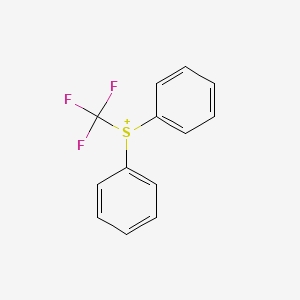

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3S+ |

|---|---|

Molecular Weight |

255.28 g/mol |

IUPAC Name |

diphenyl(trifluoromethyl)sulfanium |

InChI |

InChI=1S/C13H10F3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |

InChI Key |

FXIXJKOVGVATTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Trifluoromethyldiphenylsulfonium As a Key Reagent in Fluorination Chemistry

Historical Context and Development of Sulfonium-Based Reagents

The journey to the development of sophisticated fluorinating agents like trifluoromethyldiphenylsulfonium salts is rooted in the broader history of organosulfur chemistry. The unique properties of sulfur, including its ability to exist in various oxidation states, have long been exploited by chemists.

The application of sulfonium (B1226848) salts as versatile reagents gained significant traction in the mid-20th century. A pivotal moment came in 1984 when Yagupolskii and his team reported the first electrophilic trifluoromethylation using a diaryl(trifluoromethyl)sulfonium salt. beilstein-journals.org They demonstrated that this reagent could transfer a CF3 group to a thiophenolate anion. beilstein-journals.org

This discovery was part of a broader effort to develop milder and more selective fluorinating agents to meet the growing demand for fluorinated organic compounds in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org Early methods often relied on harsh reagents like elemental fluorine or sulfur tetrafluoride, which were difficult to handle and often lacked selectivity. researchgate.netacsgcipr.org The development of sulfonium-based reagents offered a more controlled and user-friendly approach. Over the years, this has led to a variety of "electrophilic" trifluoromethylating agents, including the well-known Umemoto and Togni reagents, which are now commercially available. nih.govresearchgate.netrsc.org These reagents, including this compound salts, are valued for their ability to introduce the trifluoromethyl group, which can significantly alter the biological and physical properties of a molecule. nih.gov

Synthetic Methodologies for this compound Salts

The synthesis of this compound salts has evolved from complex, multi-step processes to more streamlined and efficient one-pot approaches.

Conventional Synthetic Routes to Diarylsulfonium Salts

Traditional methods for preparing diarylsulfonium salts often involve the reaction of a diaryl sulfoxide (B87167) with a Grignard reagent, followed by treatment with an acid. google.com Another established route is the reaction of diaryl sulfides or sulfoxides with in-situ generated arynes. nih.gov While foundational, these methods can be limited by the need for pre-functionalized starting materials and multiple steps. For instance, a common route to triphenylsulfonium (B1202918) bromide involves reacting phenylmagnesium bromide with diphenyl sulfoxide, followed by an acidic workup, a process that can result in moderate yields. google.com

One-Pot Synthesis Approaches (e.g., from CF3SO2Na)

A significant advancement in the synthesis of this compound salts is the development of one-pot procedures that offer higher efficiency and convenience. One such method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. nih.gov This stable, easy-to-handle solid can serve as a trifluoromethyl source. nih.gov Research has shown that trifluoromethyl thianthrenium triflate, a related sulfonium salt, can be synthesized in a single step from inexpensive starting materials by reacting thianthrene (B1682798) with triflic anhydride (B1165640) and sodium triflinate. nih.gov This approach is notable for its simplicity compared to the multi-step syntheses required for some earlier generations of trifluoromethylating reagents. nih.gov

Another one-pot strategy involves the direct trifluoromethylthiolation of arenes followed by oxidation. For example, arenes can be reacted with a trifluoromethylthiolating agent and then oxidized with hydrogen peroxide in the same pot to yield aryl trifluoromethyl sulfoxides, which are precursors to the corresponding sulfonium salts. nih.gov

The following table summarizes a selection of one-pot synthetic approaches to sulfonium salts and related compounds:

| Starting Materials | Reagents | Product Type | Reference |

| Aryl Iodides, Aminosulfonamide, Electrophile | Palladium Catalyst | Sulfones | rsc.org |

| Aryl Iodides, Arenes | m-CPBA, Toluenesulfonic Acid | Diaryliodonium Salts | organic-chemistry.org |

| Arenes, Trifluoromethylthiolating Agent | Hydrogen Peroxide | Aryl Trifluoromethyl Sulfoxides | nih.gov |

| Thianthrene, Sodium Triflinate | Triflic Anhydride | Trifluoromethyl Thianthrenium Triflate | nih.gov |

Derivatization and Modification of Sulfonium Counterions

The counterion of a sulfonium salt can significantly influence its physical properties and reactivity. The ability to modify this counterion is therefore a crucial aspect of the chemistry of these reagents. Anion exchange is a common strategy to achieve this. For instance, diaryliodonium tosylate salts can be readily converted to the corresponding triflate salts by an in-situ anion exchange with trifluoromethanesulfonic acid. organic-chemistry.org Similarly, the synthesis of triarylsulfonium salts via the Grignard route often concludes with a metathesis step to introduce hexafluoroantimonate (SbF6-), hexafluoroarsenate (B1215188) (AsF6-), or hexafluorophosphate (B91526) (PF6-) anions from their respective salts. google.com This modification can enhance the stability or alter the solubility of the sulfonium salt, tailoring it for specific applications.

Electrophilic Nature and Reactivity Profile of this compound

This compound salts are prized for their ability to act as electrophilic trifluoromethylating agents. They can transfer a "CF3" group to a variety of nucleophiles. nih.govresearchgate.net

Generation of Electrophilic CF3+ Species

The mechanism of trifluoromethylation by sulfonium salts is often described as the transfer of an electrophilic trifluoromethyl group, formally a "CF3+" cation. nih.gov However, the existence of a free, long-lived trifluoromethyl cation is highly debated and generally considered energetically unfavorable. rsc.org

Instead, the reaction is more accurately depicted as a process where the substrate attacks the trifluoromethyl carbon of the sulfonium salt, with the concurrent departure of the diphenyl sulfide (B99878) leaving group. This process can be viewed as a bimolecular nucleophilic substitution (SN2) type mechanism. beilstein-journals.org The reactivity of these reagents is highlighted by their ability to trifluoromethylate a wide range of "soft" nucleophiles such as alkenes, alkynes, and thiols. conicet.gov.ar

Interestingly, under certain conditions, these reagents can also be a source of the trifluoromethyl radical (CF3•). nih.govrsc.org For example, S-(trifluoromethyl)diphenylsulfonium triflate can react with sodium dithionite (B78146) to generate the CF3 radical. rsc.org This dual reactivity, acting as a source for both formal CF3+ and CF3• species, expands the synthetic utility of these reagents, allowing for different types of bond formations depending on the reaction conditions and the substrate. nih.govconicet.gov.ar

Electron Transfer Processes and CF3• Radical Formation

The utility of this compound salts as trifluoromethylating agents is fundamentally linked to their ability to undergo electron transfer processes, which culminate in the formation of the highly reactive trifluoromethyl radical (CF3•). This section delves into the mechanistic details of these processes, examining both photochemically and electrochemically induced electron transfer and the subsequent fragmentation of the sulfonium salt.

Single Electron Transfer (SET) Mechanisms

The core of the trifluoromethyl radical generation from this compound involves a single electron transfer (SET) to the sulfonium cation. This reduction can be initiated through various means, most notably via photochemical or electrochemical methods. The acceptance of an electron by the this compound cation results in the formation of a transient, unstable radical species.

Electron Transfer: The this compound cation, [Ph2S-CF3]+, accepts an electron from a donor (D) to form a transient radical intermediate. [Ph2S-CF3]+ + e- (from D) → [Ph2S-CF3]•

Fragmentation: This intermediate is highly unstable and rapidly undergoes cleavage of the carbon-sulfur (C-S) bond to generate a trifluoromethyl radical, diphenyl sulfide, and the oxidized donor (D+). [Ph2S-CF3]• → Ph2S + CF3•

The driving force for this fragmentation is the formation of the stable diphenyl sulfide molecule and the release of the trifluoromethyl radical.

Photochemical Generation of the Trifluoromethyl Radical

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating the single electron transfer required for CF3• radical generation from this compound salts. nih.govresearchgate.netrsc.org In this approach, a photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*). This excited state is a potent reductant and can transfer an electron to the sulfonium salt.

A general catalytic cycle is depicted below:

Photoexcitation: PC + hν → PC*

Single Electron Transfer: PC* + [Ph2S-CF3]+ → PC+ + [Ph2S-CF3]•

Fragmentation: [Ph2S-CF3]• → Ph2S + CF3•

Radical Reaction: The CF3• radical reacts with a substrate.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.

The choice of photocatalyst is crucial, as its excited-state reduction potential must be sufficiently negative to reduce the this compound cation.

Electrochemical Reduction

Electrochemical methods, such as cyclic voltammetry, can also be employed to study and induce the reduction of this compound salts. iaea.org By applying a sufficiently negative potential to an electrode, an electron can be directly transferred to the sulfonium salt, triggering the C-S bond cleavage.

While specific cyclic voltammetry data for this compound is not extensively detailed in readily available literature, the principles of electrochemical reduction of related organic species are well-established. youtube.comresearchgate.net The reduction potential is a key parameter that quantifies the thermodynamic ease or difficulty of adding an electron to the molecule.

Kinetics of C-S Bond Cleavage

While direct kinetic data for the fragmentation of the this compound radical is not available, the high reactivity and instability of such sulfur-centered radicals suggest that the C-S bond cleavage is likely to be a very fast and efficient process. The strength of the C-S bond and the stability of the resulting trifluoromethyl radical are key factors influencing the kinetics of this fragmentation.

Applications of Trifluoromethyldiphenylsulfonium in Advanced Organic Synthesis

C-H Trifluoromethylation Strategies

Direct C-H trifluoromethylation is an atom-economical and highly sought-after transformation that avoids the need for pre-functionalized starting materials. Trifluoromethyldiphenylsulfonium salts have been instrumental in the development of these strategies, particularly through transition metal catalysis.

Transition Metal-Catalyzed ortho-Trifluoromethylation of Arenes (e.g., Palladium-Catalyzed C-H Functionalization of 2-phenylpyridines)

Palladium catalysis is a cornerstone of modern C-H functionalization. The use of a directing group, which coordinates to the metal center and positions it for selective C-H activation, is a common and effective strategy. The pyridine (B92270) ring in 2-phenylpyridine (B120327) can act as an endogenous directing group, guiding functionalization to the ortho-C-H bond of the phenyl ring.

While direct palladium-catalyzed ortho-trifluoromethylation of 2-phenylpyridine using this compound salts is a plausible transformation based on established principles, specific literature examples are not prominently documented. However, the viability of such a reaction is strongly supported by analogous transformations. For instance, the palladium-catalyzed C7 trifluoromethylation of indolines using an Umemoto's reagent has been successfully demonstrated. This reaction proceeds via a similar directed C-H activation mechanism. In a typical reaction, a Pd(II) catalyst, such as palladium acetate, would coordinate to the nitrogen atom of the directing group. This is followed by cyclometalation to form a palladacycle intermediate, which then reacts with the this compound salt to afford the trifluoromethylated product and a Pd(II) species, closing the catalytic cycle. The general approach for such transformations highlights the potential for selective introduction of the CF3 group into complex aromatic systems. nih.gov

Copper-Catalyzed Aromatic Trifluoromethylation (e.g., with CuI/1,10-phenanthroline (B135089) complexes)

Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline has proven effective in mediating trifluoromethylation reactions. Seminal work in this area demonstrated the trifluoromethylation of aryl iodides using trimethylsilyltrifluoromethyl (TMSCF3) as the CF3 source, catalyzed by a CuI/1,10-phenanthroline system. rsc.orgnih.gov It was proposed that these reactions proceed through a phenanthroline-ligated copper(I) trifluoromethyl complex, [(phen)CuCF3]. nih.gov

While many copper-catalyzed trifluoromethylations of arenes rely on pre-functionalized substrates like aryl halides or boronic acids, direct C-H trifluoromethylation has also been achieved. For example, a copper-catalyzed aerobic C-H trifluoromethylation of phenanthrolines themselves has been developed, although this specific method utilized TMSCF3. nih.govbrandeis.edu The use of electrophilic trifluoromethylating agents like this compound salts in copper-catalyzed direct C-H trifluoromethylation of arenes is an area of active development. nih.gov These reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the copper center facilitates the C-H activation and subsequent reductive elimination of the trifluoromethylated arene.

Directed C-H Functionalization Methods and Substrate Scope

The success of C-H trifluoromethylation often hinges on the use of directing groups to control regioselectivity. A wide variety of directing groups have been developed that can be appended to aromatic substrates to guide the reaction to a specific C-H bond, typically in the ortho position. These include amides, pyridines, and other nitrogen- or oxygen-containing functionalities that can chelate to the transition metal catalyst.

The substrate scope for directed C-H trifluoromethylation using this compound salts and related reagents is broad. rsc.orgresearchgate.net A range of electron-rich and electron-deficient arenes and heteroarenes can be successfully trifluoromethylated. The choice of catalyst (e.g., palladium or copper) and reaction conditions can be tuned to accommodate various functional groups. This tolerance is crucial for applications in medicinal chemistry and materials science, where complex molecules with multiple functionalities are common. For instance, silver-mediated C-H trifluoromethoxylation, a related transformation, has shown high efficiency and wide functional-group compatibility for both arenes and heteroarenes, including the selective functionalization of pyridines. nih.gov This highlights the potential for late-stage functionalization of bioactive molecules.

Table 1: Examples of Directed C-H Functionalization Substrates

| Substrate Class | Directing Group Example | Typical Catalyst System | Position of Trifluoromethylation |

|---|---|---|---|

| N-Aryl Amides | Picolinamide | Palladium(II) | ortho to Amide |

| 2-Phenylpyridines | Pyridine Nitrogen | Palladium(II) / Copper(I) | ortho on Phenyl Ring |

| Indolines | Amide/Carbamate | Palladium(II) | C7 Position |

| Polycyclic Aromatic Hydrocarbons | Amide | Copper(II) | Remote C-H positions |

Functionalization of Unsaturated Hydrocarbons

Alkenes and their derivatives are fundamental building blocks in organic synthesis. The development of methods to introduce a trifluoromethyl group across a double bond, often with concomitant installation of another functional group, significantly enhances their synthetic utility.

Trifluoromethylation of Alkenes

This compound salts and their analogs have been successfully employed in the direct C-H trifluoromethylation of alkenes, particularly through visible-light photoredox catalysis. nih.govbeilstein-journals.org In these reactions, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes a potent single-electron transfer agent. The excited photocatalyst can reduce the sulfonium (B1226848) salt to generate a trifluoromethyl radical (CF3•). This radical then adds to the alkene, and a subsequent oxidation and deprotonation sequence leads to the formation of a trifluoromethylated alkene. This method is particularly effective for di- and trisubstituted alkenes, providing access to synthetically valuable tri- and tetrasubstituted CF3-alkenes. nih.govbeilstein-journals.org

Oxytrifluoromethylation of Alkene Derivatives (e.g., Styrene (B11656) Derivatives and Electron-Rich Alkenes via Ir(III) Photoredox Catalysis)

A more advanced functionalization of alkenes is oxytrifluoromethylation, a three-component reaction that installs both a trifluoromethyl group and an oxygen-based functional group across the double bond. This has been elegantly achieved using an iridium(III) photoredox catalyst in combination with a this compound-type reagent.

The reaction is initiated by the visible-light-excited Ir(III) photocatalyst, which reduces the electrophilic CF3+ reagent to generate a CF3 radical. This radical adds regioselectively to the alkene (e.g., a styrene derivative), forming a stabilized benzylic radical intermediate. This radical is then oxidized by the highly oxidizing Ir(IV) species (formed in the initial SET step) to a carbocation. This carbocation is subsequently trapped by a nucleophilic oxygen source present in the reaction medium, such as water, an alcohol, or a carboxylic acid, to yield the oxytrifluoromethylated product. The Ir(III) photocatalyst is regenerated, completing the catalytic cycle. This method is highly efficient and regioselective, tolerating a wide range of oxygen nucleophiles and providing access to β-trifluoromethyl alcohols, ethers, and esters. nih.govsigmaaldrich.com

Table 2: Research Findings on Oxytrifluoromethylation of Styrene

| Alkene Substrate | CF3 Source | Catalyst System | Oxygen Nucleophile | Product Type |

|---|---|---|---|---|

| Styrene | Umemoto's Reagent | Ir(ppy)3 | Water (H2O) | β-Trifluoromethyl Alcohol |

| 4-Methylstyrene | Umemoto's Reagent | Ir(ppy)3 | Methanol (MeOH) | β-Trifluoromethyl Ether |

| 4-Chlorostyrene | Umemoto's Reagent | Ir(ppy)3 | Acetic Acid (AcOH) | β-Trifluoromethyl Acetate |

| Electron-Rich Alkene | Umemoto's Reagent | Ir(ppy)3 | Isopropanol (i-PrOH) | β-Trifluoromethyl Ether |

Trifluoromethylation of Terminal Alkynes (e.g., with Catalytic Copper Salts)

The synthesis of trifluoromethylated acetylenes is a significant goal in organic synthesis, as these compounds are crucial building blocks for various specialty materials and bioactive molecules. cas.cn A convenient method for this transformation involves the copper-mediated trifluoromethylation of terminal alkynes using S-(trifluoromethyl)diarylsulfonium salts, such as this compound triflate ([Ph₂SCF₃]⁺[OTf]⁻). cas.cn

This reaction proceeds efficiently under relatively mild conditions. cas.cn Typically, the terminal alkyne is treated with the sulfonium salt in the presence of a copper(I) catalyst, a ligand, and a base in a polar aprotic solvent like dimethylformamide (DMF). cas.cn A common catalytic system employs copper(I) iodide (CuI) with 2,2'-bipyridine (B1663995) as the ligand and potassium carbonate (K₂CO₃) as the base, with the reaction mixture heated to around 60 °C. cas.cn

The reaction tolerates a variety of functional groups on the alkyne substrate. Both aromatic and aliphatic terminal alkynes can be successfully trifluoromethylated, affording the corresponding products in moderate to good yields. cas.cnresearchgate.net Substrates with electron-donating groups on an aromatic ring are converted smoothly to the desired products. cas.cn

The proposed mechanism involves a copper(I) complex that is oxidized to a Cu(III) intermediate. This intermediate can then undergo reductive elimination to yield the trifluoromethylated alkyne product. cas.cn

Table 1: Copper-Mediated Trifluoromethylation of Various Terminal Alkynes cas.cn

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Phenyl-3,3,3-trifluoropropyne | 75 |

| 2 | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)-3,3,3-trifluoropropyne | 82 |

| 3 | 4-Methylphenylacetylene | 1-(4-Methylphenyl)-3,3,3-trifluoropropyne | 78 |

| 4 | 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-3,3,3-trifluoropropyne | 65 |

| 5 | 1-Heptyne | 1,1,1-Trifluoronon-2-yne | 68 |

| 6 | Cyclohexylacetylene | (3,3,3-Trifluoroprop-1-yn-1-yl)cyclohexane | 71 |

Cross-Coupling Reactions Utilizing this compound

This compound salts are also key reagents in various cross-coupling strategies, enabling the formation of C-CF₃ bonds in complex molecular architectures.

A novel strategy for the site-selective trifluoromethylation of arenes involves the photoredox-catalyzed cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent. d-nb.infonih.govnih.gov This method leverages the unique reactivity of aryl thianthrenium salts, which can be prepared with high regioselectivity from a parent arene. nih.govresearchgate.net The subsequent cross-coupling introduces the CF₃ group at that specific position.

The reaction typically employs a ruthenium or iridium-based photoredox catalyst, a copper source (e.g., CuSCN), a fluoride (B91410) source (e.g., CsF), and a trifluoromethyl source such as TMSCF₃ (in conjunction with a sulfonium salt activator in some contexts) or directly with reagents like this compound. d-nb.inforesearchgate.net The reaction is driven by visible light, which excites the photocatalyst, initiating an electron transfer cascade. researchgate.netresearchgate.netnih.gov This process facilitates the challenging bond formation, taking advantage of the interplay between copper catalysis and photoredox activation of the aryl thianthrenium salt. d-nb.infonih.gov

The true power of the cross-coupling with aryl thianthrenium salts lies in its application to late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. d-nb.infonih.govnih.gov Traditional C-H trifluoromethylation methods often suffer from a lack of regioselectivity, yielding mixtures of isomers. nih.gov The thianthrenation/cross-coupling sequence circumvents this problem.

First, an arene is subjected to a site-selective C-H thianthrenation reaction. nih.govresearchgate.net This step installs a thianthrenium group at a specific carbon atom of the aromatic ring. In the second step, this thianthrenium salt undergoes the photoredox-mediated trifluoromethylation described previously. d-nb.infonih.gov This two-step procedure allows for the precise introduction of a trifluoromethyl group into a complex molecular scaffold, a transformation that is difficult to achieve by other means. d-nb.infonih.gov The method has been successfully applied to drug-like molecules and can be performed on a gram scale. d-nb.infonih.gov

The trifluoromethylation of aryl halides is a cornerstone of modern organofluorine chemistry. While many methods exist, those utilizing sulfonium salts as the CF₃ source are noteworthy. Copper-catalyzed cross-coupling reactions are particularly effective for aryl iodides. researchgate.netnih.gov The process often involves a Cu(I) salt and a ligand like 1,10-phenanthroline. nih.gov The reaction of an aryl iodide with a trifluoromethyl source, such as potassium (trifluoromethyl)trimethoxyborate (generated from TMSCF₃), proceeds under mild, base-free conditions to give high yields of the corresponding benzotrifluoride. nih.gov

While copper is common for aryl iodides, palladium catalysts have been developed for the trifluoromethylation of more challenging aryl chlorides. nih.govnih.govopenalex.org These reactions often require specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.govescholarship.org The broad functional group tolerance of these palladium-catalyzed methods makes them suitable for late-stage functionalization of advanced intermediates. nih.govnih.gov The general mechanism for these cross-couplings involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with a "CuCF₃" or related species, and subsequent reductive elimination to form the C-CF₃ bond and regenerate the catalyst.

Reactions with Heteroatom-Containing Substrates

β-Dicarbonyl compounds are versatile synthons in organic chemistry. researchgate.net Their acidic α-protons can be readily deprotonated to form enolates, which can then act as nucleophiles. The trifluoromethylation of these substrates provides access to valuable trifluoromethylated building blocks. Electrophilic trifluoromethylating agents, including certain sulfonium salts, are used for this purpose.

The reaction mechanism typically involves the deprotonation of the β-dicarbonyl compound by a base to form an enolate. This nucleophilic enolate then attacks the electrophilic trifluoromethyl source, such as an S-trifluoromethylsulfonium salt, to forge the new C-CF₃ bond at the α-position. Copper catalysis can also be employed to facilitate the trifluoromethylation of related α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Trifluoromethylation of Indoles

The introduction of a trifluoromethyl group to the indole (B1671886) scaffold is a valuable transformation in medicinal chemistry, as many indole-containing compounds exhibit biological activity. While direct trifluoromethylation of indoles using this compound is not extensively documented in dedicated studies, the reactivity of this class of reagents with electron-rich aromatic systems suggests its utility in such transformations. The electrophilic nature of the sulfonium salt makes the indole ring a suitable nucleophilic partner.

Rapid trifluoromethylation of indole derivatives has been achieved using other electrophilic trifluoromethylating agents in conjunction with a catalyst, affording both mono- and di-trifluoromethylated products in high efficiency. researchgate.net The reaction of N-CF3 hydrazines under acidic conditions, known as the Fischer indole synthesis, has also been shown to produce N-CF3 indoles in high yields, demonstrating the stability of the trifluoromethylated indole core under various synthetic manipulations. nih.gov

Research into related aryl sulfonium salts has shown that they can be used for the site-selective late-stage trifluoromethylation of complex arenes, highlighting the potential for precise modification of indole-containing drug molecules. nih.gov Although detailed research findings on the direct use of this compound for indole trifluoromethylation are limited, the established reactivity patterns of these reagents strongly support their applicability. Further research in this area would be beneficial to establish optimal conditions and substrate scope.

Trifluoromethylation of Thiols

The trifluoromethylthiolation of organic compounds is of significant interest due to the unique properties conferred by the SCF3 group. Diaryl(trifluoromethyl)sulfonium salts have been successfully employed for the S-trifluoromethylation of thiols. In a pioneering study, a diaryl(trifluoromethyl)sulfonium salt was reacted with sodium p-nitrothiophenolate, a thiol derivative, to produce the corresponding trifluoromethyl sulfide (B99878) in a 65% yield.

More recent methodologies for the S-trifluoromethylation of thiophenols have utilized trifluoromethyl phenyl sulfone under visible light promotion, forming an electron donor-acceptor complex that facilitates the reaction. rsc.org This indicates a broader interest in developing various methods for this important transformation.

The following table summarizes the trifluoromethylation of a thiol using a diaryl(trifluoromethyl)sulfonium salt:

| Thiol Substrate | Reagent | Conditions | Product | Yield (%) |

| Sodium p-nitrothiophenolate | Diaryl(trifluoromethyl)sulfonium salt | - | p-Nitrophenyl trifluoromethyl sulfide | 65 |

Trifluoromethylation of Phosphines

The reaction of this compound salts with phosphines represents a method for the formation of P-CF3 bonds, leading to valuable trifluoromethylated phosphorus compounds. While direct trifluoromethylation of phosphines with this specific reagent is not widely reported, related transformations highlight the feasibility of such reactions.

For instance, the synthesis of trifluoromethylthio triphenylphosphonium salts has been achieved through a Mislow-Evans-type rearrangement of allyl trifluoromethyl sulfoxide (B87167) in the presence of phosphines and a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net These resulting phosphonium (B103445) salts have shown versatile reactivity. researchgate.net This demonstrates the accessibility of trifluoromethylated phosphonium compounds through reactions involving trifluoromethyl-sulfur reagents and phosphines.

Further investigation into the direct reaction of this compound with various phosphines is warranted to explore the scope and utility of this transformation for the synthesis of a broader range of trifluoromethylated phosphorus compounds.

Mechanistic Investigations and Theoretical Studies of Trifluoromethyldiphenylsulfonium Reactions

Proposed Reaction Mechanisms

The transfer of a trifluoromethyl (CF₃) group from a sulfonium (B1226848) salt like trifluoromethyldiphenylsulfonium can proceed through several distinct mechanistic manifolds. The predominant pathway is highly dependent on the nucleophilicity of the substrate, the presence of catalysts or initiators, and the specific variant of the trifluoromethylating agent used.

Electrophilic Addition Pathways to Nucleophiles

This compound salts are widely recognized as electrophilic trifluoromethylating agents. beilstein-journals.orgchem-station.com In this pathway, the sulfonium salt acts as a source of an electrophilic "CF₃⁺" equivalent that is attacked by a nucleophile. The driving force for this reaction is the formation of a stable diphenyl sulfide (B99878) leaving group.

Theoretical studies, particularly using density functional theory (DFT) and ab initio calculations on model systems like Umemoto's reagents (which are structurally related to this compound salts), have provided significant insights into this mechanism. rsc.org Computational investigations of the trifluoromethylation of various nucleophiles, including pyrrole, aniline, and enolates, have shown that the reaction likely proceeds through a backside attack on the carbon atom of the CF₃ group. rsc.org This Sₙ2-type mechanism involves the nucleophile approaching the trifluoromethyl group from the side opposite to the sulfur atom, leading to the displacement of the diphenyl sulfide leaving group. The calculated energy barriers for this backside attack are significantly lower than for a frontside attack, supporting this proposed pathway. rsc.org

The electrophilic nature of these reagents allows for the trifluoromethylation of a wide array of soft nucleophiles, including carbanions, enolates, silyl (B83357) enol ethers, and sulfur-centered nucleophiles like thiophenolates. beilstein-journals.orgchem-station.comd-nb.info

Radical Mechanisms (e.g., CF₃• Radical Generation and Subsequent Addition)

Alongside the electrophilic pathway, there is substantial evidence for the involvement of radical mechanisms in reactions of this compound salts. cas.cnconicet.gov.ar The generation of the trifluoromethyl radical (CF₃•) can be initiated through a single-electron transfer (SET) from a suitable donor to the sulfonium salt.

Experimental evidence for this pathway includes:

Radical Trapping Experiments: The use of radical trapping agents, such as TEMPO, has been shown to inhibit or divert the course of certain trifluoromethylation reactions, suggesting the presence of radical intermediates. conicet.gov.ar

Reaction with Specific Substrates: Reactions with substrates known to react via radical pathways, such as enol silyl ethers, have provided products consistent with a radical mechanism. researchgate.net

Photoredox Catalysis: The use of photoredox catalysts, which can facilitate SET processes under mild conditions using visible light, has been successfully employed to generate CF₃ radicals from sulfonium salts for trifluoromethylation reactions. vander-lingen.nl

Once generated, the highly reactive CF₃• radical can add to unsaturated systems like alkenes and alkynes or participate in hydrogen atom abstraction to initiate further radical chains. This radical pathway significantly expands the scope of this compound reagents beyond traditional nucleophilic substrates.

Role of Organometallic Intermediates (e.g., Trifluoromethylcopper (B1248711) Species)

In the presence of certain transition metals, particularly copper, the reaction mechanism can involve the formation of organometallic intermediates. It has been proposed that this compound salts can be reduced by metallic copper to generate a trifluoromethylcopper (CuCF₃) species. cas.cnnih.gov

This pathway is particularly relevant for the trifluoromethylation of aryl and heteroaryl halides. cas.cn The proposed mechanism involves:

Reduction of the sulfonium salt by copper metal via a single-electron transfer (SET).

Decomposition of the resulting intermediate to form a CF₃ radical and diphenyl sulfide.

Trapping of the CF₃ radical by another copper atom or reaction with a copper(I) species to form the key CuCF₃ intermediate.

The CuCF₃ species then participates in a cross-coupling reaction with the (hetero)aryl halide to deliver the trifluoromethyl group.

This copper-mediated pathway has proven effective for the trifluoromethylation of iodo-substituted heteroaromatic compounds under mild conditions. cas.cnnih.gov Furthermore, CuCF₃ species generated in this manner can participate in photoredox-catalyzed cross-coupling reactions with aryl thianthrenium salts. nih.govnih.gov

| Reagent System | Proposed Intermediate | Application |

| This compound salt / Cu | Trifluoromethylcopper (CuCF₃) | Trifluoromethylation of iodo-heteroaromatics cas.cnnih.gov |

| Aryl Thianthrenium Salt / [CuCF₃] / Photoredox Catalyst | Aryl-Cu(III)-CF₃ | Site-selective trifluoromethylation of arenes nih.govnih.gov |

Stereochemical Considerations and Stereoselectivity in Transformations

The development of asymmetric trifluoromethylation reactions is a significant goal in synthetic chemistry, and mechanistic understanding plays a key role in designing stereoselective processes. When this compound or related reagents react with prochiral nucleophiles, the formation of new stereocenters is possible.

Strategies to achieve stereoselectivity include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the incoming trifluoromethyl group to a specific face of the molecule. For example, chiral sulfinyl groups have been used to induce remote asymmetric trifluoromethylation. researchgate.net

Chiral Catalysts: The use of chiral Lewis acids or transition metal complexes can create a chiral environment around the substrate, leading to enantioselective trifluoromethylation. Chiral zinc complexes have been employed in enantioselective Friedel-Crafts reactions of pyrroles with β-trifluoromethylated acrylates. rsc.org

Chiral Reagents: The synthesis and application of enantiopure trifluoromethylating reagents, where the chirality resides on the sulfonium salt itself, is an emerging area. While challenging, the development of chiral S(VI) reagents offers a direct approach to asymmetric trifluoromethylation. nih.govchemrxiv.orgnih.gov

These approaches rely on subtle differences in the transition state energies for the formation of diastereomeric or enantiomeric products, which are governed by steric and electronic interactions within the chiral environment.

Catalysis in Mechanistic Pathways

Catalysis is instrumental in modulating the reactivity and selectivity of this compound reagents, enabling transformations that are otherwise difficult or impossible. Palladium catalysis, in particular, has been pivotal for C-H functionalization reactions.

Palladium Catalysis Mechanisms in C-H Functionalization

Palladium-catalyzed C-H trifluoromethylation allows for the direct installation of a CF₃ group onto an aromatic or vinylic C-H bond, avoiding the need for pre-functionalized substrates. nih.govmit.edunih.gov While various electrophilic CF₃⁺ sources can be used, the fundamental mechanistic principles are often similar.

A commonly proposed catalytic cycle for the trifluoromethylation of aryl halides involves a Pd(0)/Pd(II) pathway: nih.govmit.edunih.gov

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation/CF₃ Transfer: The halide on the palladium center is exchanged for a trifluoromethyl group. This can occur via transmetalation from a trifluoromethyl-metal species (e.g., from TMSCF₃ and a fluoride (B91410) source) or through reaction with an electrophilic trifluoromethylating agent like a sulfonium salt, which may involve a more complex SET or oxidative process.

Reductive Elimination: The final Ar-CF₃ bond is formed through reductive elimination from the [Ar-Pd(II)-CF₃] intermediate, regenerating the Pd(0) catalyst.

Table of Mechanistic Steps in Palladium-Catalyzed Trifluoromethylation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the Aryl-Halide bond. | Pd(0)Lₙ, Ar-Pd(II)(X)Lₙ |

| 2. Transmetalation | The halide ligand is exchanged for a CF₃ group from a CF₃ source. | Ar-Pd(II)(X)Lₙ, Ar-Pd(II)(CF₃)Lₙ |

| 3. Reductive Elimination | The aryl and CF₃ groups couple, releasing the product and regenerating the catalyst. | Ar-Pd(II)(CF₃)Lₙ, Pd(0)Lₙ |

An alternative pathway involves the oxidation of a Pd(II) intermediate to a Pd(IV) species. acs.org In this scenario, a cyclometalated Pd(II) intermediate, formed via directed C-H activation, is oxidized by the electrophilic trifluoromethylating reagent to a Pd(IV)-CF₃ complex. Subsequent C-CF₃ bond-forming reductive elimination yields the product and a Pd(II) species, which can re-enter the catalytic cycle. The choice between a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle is often dictated by the specific ligands, substrates, and reaction conditions employed. acs.orgacs.org

Copper Catalysis Mechanisms in Trifluoromethylation

The use of S-(trifluoromethyl)diphenylsulfonium salts in copper-catalyzed trifluoromethylation reactions has been a subject of detailed mechanistic study. Research indicates that the reaction likely proceeds through the formation of a key CuCF3 intermediate. cas.cnnih.govbeilstein-journals.org This intermediate is believed to be the actual trifluoromethylating agent in the catalytic cycle. cas.cn

The generation of the CuCF3 species is proposed to occur via a single-electron transfer (SET) mechanism. cas.cnnih.gov In this process, copper metal (Cu(0)) reduces the S-(trifluoromethyl)diphenylsulfonium salt. cas.cnnih.gov This reduction leads to the formation of an intermediate that rapidly decomposes to produce a trifluoromethyl radical (•CF3) and diphenyl sulfide (Ph2S). cas.cn The highly reactive trifluoromethyl radical is then trapped by another copper species to form the crucial CuCF3 intermediate. cas.cnnih.gov

Evidence for the existence of the CuCF3 intermediate has been gathered through various analytical techniques. 19F NMR spectroscopy of the reaction mixture has shown a signal corresponding to CuCF3. cas.cnbeilstein-journals.org Furthermore, electrospray ionization mass spectrometry (ESI-MS) analysis has also detected the presence of this intermediate. cas.cnbeilstein-journals.org

Reduction: The S-(trifluoromethyl)diphenylsulfonium salt is reduced by Cu(0) through a single-electron transfer.

Decomposition: The resulting intermediate decomposes, releasing a •CF3 radical and Ph2S.

Formation of CuCF3: The •CF3 radical reacts with copper to form the CuCF3 intermediate.

Trifluoromethylation: The CuCF3 species then reacts with the substrate (e.g., an aryl iodide) to yield the final trifluoromethylated product and a copper(I) species, which can continue the catalytic cycle.

It has been observed that reaction conditions, such as reaction time and the amount of copper used, significantly influence the yield of the trifluoromethylated product, underscoring the importance of optimizing these parameters for efficient transformation. cas.cn

Iridium Photoredox Catalysis and Electron Transfer Processes

Iridium-based photoredox catalysis offers a powerful method for initiating trifluoromethylation reactions involving electron transfer processes. scispace.comrsc.orgresearchgate.net These complexes, particularly heteroleptic Ir(III) complexes, are valued for their favorable photophysical properties, including strong spin-orbit coupling and the ability to facilitate metal-to-ligand charge transfer (MLCT) upon photoexcitation. researchgate.net

The general mechanism in iridium photoredox catalysis involves the excitation of the iridium photocatalyst by visible light. This excitation promotes an electron to a higher energy level, creating a potent oxidant and a potent reductant within the same molecule. The excited state of the catalyst can then engage in single-electron transfer (SET) with a substrate.

In the context of trifluoromethylation, the excited iridium photocatalyst can act as a reductant, transferring an electron to the this compound salt. This SET process leads to the fragmentation of the sulfonium salt, generating a trifluoromethyl radical (•CF3) and diphenyl sulfide. This •CF3 radical is then free to react with the desired substrate in a subsequent step.

Conversely, the excited photocatalyst can also act as an oxidant. However, for electrophilic trifluoromethylating agents like this compound salts, the reductive quenching pathway is more commonly proposed.

Furthermore, research has uncovered the potential for "super-reductant" states in reduced iridium complexes. chemrxiv.org Under irradiation, these one-electron reduced iridium species can achieve exceptionally low reduction potentials, enabling the activation of very challenging substrates. chemrxiv.org This reactivity is thought to arise from the intrinsic excitation of the reduced bipyridine-type ligand, with the iridium center acting as a spectator. chemrxiv.org This opens up new avenues for synthetic methodologies that were previously inaccessible.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction pathways of trifluoromethylation reactions involving this compound. These computational studies provide detailed insights into the electronic structure and energetics of reactants, intermediates, and transition states, which are often difficult to characterize experimentally.

DFT calculations have been instrumental in supporting the proposed mechanisms for both copper-catalyzed and photoredox-catalyzed reactions. For instance, in copper-catalyzed systems, DFT can be used to model the single-electron transfer from a copper surface or cluster to the sulfonium salt. These calculations help to validate the feasibility of the initial reduction step and the subsequent fragmentation that generates the trifluoromethyl radical.

In the realm of iridium photoredox catalysis, DFT and its time-dependent extension (TD-DFT) are crucial for understanding the photophysical properties of the catalysts. scispace.comrsc.org Calculations can predict the energies of the ground and excited states, the nature of the electronic transitions (e.g., metal-to-ligand charge transfer), and the redox potentials of the catalyst in both its ground and excited states. tcichemicals.com This information is vital for rationally designing new and more efficient photocatalysts. For example, DFT studies have supported the idea that the photoreactivity of super-reductant iridium complexes arises from the excitation of the reduced bipyridine ligand. chemrxiv.org

By mapping the potential energy surface of the entire reaction, DFT studies can identify the most plausible reaction pathway, distinguishing between different possible mechanisms, such as radical versus polar pathways, or stepwise versus concerted processes.

Modeling of Transition States and Intermediate Species

A key strength of computational chemistry is its ability to model the geometry and electronic properties of highly transient species, such as transition states and reaction intermediates. cas.cn For reactions involving this compound, this has provided atomic-level detail of the key steps in the trifluoromethylation process.

DFT calculations allow for the precise structural determination of proposed intermediates, such as the CuCF3 species in copper-catalyzed reactions. cas.cn The calculated properties of these modeled intermediates can then be compared with experimental data, for instance, from spectroscopic measurements, to confirm their identity.

Modeling the transition states is particularly important as they represent the highest energy point along a reaction coordinate and thus control the reaction rate. youtube.com For example, in the copper-catalyzed trifluoromethylation of an aryl halide, DFT can be used to model the transition state of the final C-CF3 bond-forming step. The structure of this transition state would reveal the geometry of approach between the CuCF3 intermediate and the aryl substrate.

Similarly, in iridium-catalyzed reactions, transition states for the electron transfer step or the subsequent reaction of the trifluoromethyl radical with the substrate can be located and analyzed. acs.org This analysis provides insights into the factors that control selectivity and reactivity. For instance, modeling has been used to understand how the choice of ligands on the iridium center can influence the reaction's enantioselectivity by altering the structure and energy of the transition state in asymmetric transformations. acs.org

Elucidation of Reaction Energetics and Activation Barriers

A primary output of computational studies using DFT is the elucidation of the reaction energetics, which includes the relative energies of all intermediates and, crucially, the activation barriers (the energy difference between reactants and the transition state). youtube.comyoutube.com This information is fundamental to understanding reaction kinetics and feasibility.

The activation energy is the minimum energy required for a reaction to occur and directly influences the reaction rate; a lower activation barrier corresponds to a faster reaction. youtube.comyoutube.com By calculating the activation barriers for different potential pathways, researchers can predict which mechanism is kinetically favored.

The table below presents hypothetical, yet illustrative, energetic data that could be derived from DFT calculations for a copper-catalyzed trifluoromethylation reaction. This data helps in visualizing the energy landscape of the reaction.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Initial Reactants | Ar-I + [Ph₂SCF₃]⁺ + Cu | 0.0 | - |

| SET & Fragmentation | TS₁ | +15.2 | 15.2 |

| Intermediate Formation | Ar-I + Ph₂S + •CF₃ + Cu⁺ | +5.4 | - |

| CuCF₃ Formation | Ar-I + Ph₂S + CuCF₃ | -10.8 | Low |

| Oxidative Addition/Reductive Elimination | TS₂ | +12.5 | 23.3 |

| Final Products | Ar-CF₃ + Ph₂S + CuI | -25.0 | - |

Note: The values in the table are illustrative and represent typical data obtained from DFT calculations to compare reaction pathways. TS₁ and TS₂ refer to Transition State 1 and Transition State 2, respectively.

Such energetic analyses are critical for optimizing reaction conditions. For example, if calculations show a high activation barrier for a particular step, it might suggest that increasing the reaction temperature or changing the catalyst/ligand system could accelerate the reaction. youtube.com By providing a quantitative framework for understanding reaction mechanisms, computational studies guide the development of more efficient and selective trifluoromethylation methods.

Comparative Analysis with Contemporary Trifluoromethylating Reagents

Comparative Reactivity and Substrate Scope with Togni's Reagents

Togni's reagents, particularly the hypervalent iodine compounds 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are widely used for electrophilic trifluoromethylation. These reagents are known for their ability to trifluoromethylate a broad range of nucleophiles, including soft nucleophiles like thiols and phosphines, as well as carbon-centered nucleophiles such as β-ketoesters and enamines.

In comparison, sulfonium (B1226848) salts like Trifluoromethyldiphenylsulfonium often require more specific activation or are applied to a slightly different range of substrates. While Togni's reagents can participate in both ionic and radical pathways, often facilitated by copper catalysis, the reactivity of sulfonium salts is also influenced by the counter-anion and the substituents on the phenyl rings. For instance, the trifluoromethylation of certain dicyanoalkylidenes has been reported to proceed in higher yields with specific S-(trifluoromethyl)sulfonium salts compared to commercially available Togni reagents.

The reaction mechanisms can also differ. Togni's reagents can generate a CF₃ radical under photocatalytic or metal-catalyzed conditions. While sulfonium salts can also undergo single-electron transfer (SET) processes to produce CF₃ radicals, the conditions required may vary. The choice between a Togni reagent and a sulfonium salt can therefore depend on the desired reaction pathway (ionic vs. radical) and the specific substrate.

Table 1: General Reactivity Comparison with Togni's Reagents

| Feature | This compound-type Reagents | Togni's Reagents |

| Reagent Type | Electrophilic Sulfonium Salt | Electrophilic Hypervalent Iodine(III) |

| Common Substrates | β-ketoesters, dicyanoalkylidenes, some heterocycles | Thiols, β-ketoesters, enamines, alkenes, alcohols |

| Reaction Pathways | Sₙ2-type, SET (radical) | Sₙ2-type, SET (radical), often with catalysts (e.g., Cu) |

| Key Advantages | Tunable reactivity through substitution, high yields in specific cases | Broad substrate scope, commercially available, well-studied |

Comparative Reactivity and Substrate Scope with Umemoto's Reagents

Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts, making them structurally related to this compound. The key distinction lies in the dibenzothiophene (B1670422) core structure of Umemoto's reagents compared to the diphenyl sulfide (B99878) base of the other. The reactivity of Umemoto's reagents can be finely tuned by introducing electron-withdrawing or electron-donating substituents onto the dibenzothiophene framework.

For example, Umemoto's reagents with electron-withdrawing groups, such as fluorine atoms, exhibit enhanced electrophilicity and are more powerful trifluoromethylating agents. This has led to the development of different "generations" of Umemoto's reagents with varying reactivity. A direct comparison has shown that S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (a powerful Umemoto reagent) is more reactive than S-(trifluoromethyl)-3,7-difluorodibenzothiophenium triflate for the trifluoromethylation of aniline.

Both this compound and Umemoto's reagents are effective for the trifluoromethylation of a variety of nucleophiles, including carbanions, heteroaromatics, and thiols. However, the more rigid, planar structure of the dibenzothiophenium core in Umemoto's reagents, combined with the potential for extensive substitution, provides a broader, more systematically tunable platform for reactivity. The development of one-pot syntheses for Umemoto-type reagents has also increased their practical utility.

Table 2: General Reactivity Comparison with Umemoto's Reagents

| Feature | This compound-type Reagents | Umemoto's Reagents |

| Core Structure | Diphenyl Sulfide | Dibenzothiophene |

| Reactivity Tuning | Substitution on phenyl rings | Systematic substitution on the dibenzothiophene core (e.g., F, CF₃O) |

| Relative Power | Generally effective electrophiles | Can be made more powerful through electron-withdrawing groups |

| Substrate Scope | C-, N-, S-nucleophiles | Broad scope including C-, N-, S-, P-nucleophiles, alkenes, alkynes |

Comparison with Yagupolskii's and Shreeve's Sulfonium Salts

The work of Yagupolskii and Shreeve has been foundational in the development of electrophilic trifluoromethylating agents based on sulfur. Yagupolskii's reagents are S-(trifluoromethyl)diarylsulfonium salts, making this compound a direct example of this class. Shreeve's reagents are closely related, often involving S-(trifluoromethyl)dibenzothiophenium salts, overlapping with the Umemoto class.

The primary distinction in this comparison is the evolution of these reagents. Early examples of Yagupolskii's salts established the principle of using sulfonium salts for electrophilic trifluoromethylation. Subsequent developments, including those by Umemoto and others, focused on enhancing the stability, reactivity, and synthetic accessibility of these compounds. For instance, creating cyclic systems like dibenzothiophenium salts (Shreeve/Umemoto) generally leads to more stable and crystalline reagents compared to their acyclic diaryl counterparts.

More recent work by researchers like Shibata has extended the Yagupolskii-Umemoto concept to benzothiophenium salts, which are not based on the dibenzo structure. These newer reagents have demonstrated high efficiency, in some cases providing better yields for the trifluoromethylation of β-ketoesters and dicyanoalkylidenes than the commercially available Umemoto or Togni reagents. This highlights a continuous drive to optimize the sulfonium salt structure for improved performance.

Comparison with Other Sulfur-Based Fluoroalkylation Reagents

Beyond sulfonium salts, the landscape of sulfur-based fluoroalkylation reagents includes other functional groups. These reagents operate through different mechanisms and offer alternative approaches to introducing fluorinated groups.

One such class is trifluoromethanesulfinamidines and trifluoromethanesulfanylamides, which can be prepared from reagents like DAST and the Ruppert-Prakash reagent (TMSCF₃). These compounds can act as sources for the trifluoromethylthio (SCF₃) group, a distinct functionalization from the trifluoromethyl (CF₃) group transfer mediated by this compound.

Another important category includes sulfoximines, such as trifluoromethylsulfoximine salts developed by Shibata. These reagents also act as electrophilic trifluoromethylating agents. The choice between a sulfonium salt and a sulfoximine-based reagent may depend on factors like stability, solubility, and the specific electronic and steric environment of the substrate.

The development of novel reagents is ongoing. For example, trifluoromethylthiophosphonium salts have been synthesized and show unique reactivity for the deoxygenative trifluoromethylthiolation of carboxylic acids, a transformation not typically associated with sulfonium-based CF₃ donors.

Table 3: Comparison with Other Sulfur-Based Reagents

| Reagent Class | Transferred Group | General Application |

| This compound | CF₃⁺ (electrophilic) | Trifluoromethylation of nucleophiles |

| Trifluoromethanesulfinamidines | SCF₃ | Trifluoromethylthiolation of electrophiles |

| Trifluoromethylsulfoximine Salts | CF₃⁺ (electrophilic) | Trifluoromethylation of nucleophiles |

| Trifluoromethylthiophosphonium Salts | SCF₃ | Deoxygenative trifluoromethylthiolation |

Strategic Advantages and Limitations of this compound in Synthetic Applications

Strategic Advantages:

Tunable Reactivity: A significant advantage of the diarylsulfonium scaffold is the ability to modify its reactivity by altering the electronic properties of the aryl groups. Electron-withdrawing substituents can enhance the electrophilicity of the sulfur center, making the reagent more potent.

Accessibility: Synthetic routes to S-(trifluoromethyl)diarylsulfonium salts have been developed, including methods that convert nucleophilic CF₃ sources into electrophilic ones, adding to their accessibility.

High Efficacy in Specific Reactions: In certain applications, such as the trifluoromethylation of specific activated methylene (B1212753) compounds, tailored sulfonium salts have been shown to outperform other classes of reagents like Togni's or Umemoto's reagents in terms of yield.

Limitations:

Stability: Acyclic diarylsulfonium salts can be less stable than their cyclic counterparts like Umemoto's reagents. This can affect their shelf-life and handling requirements.

Byproduct Formation: The trifluoromethylation reaction releases a diaryl sulfide as a byproduct. While this is common for this class of reagents, the separation of this byproduct from the desired product can sometimes be challenging, and its molecular weight is a consideration in atom economy.

Competition from Established Reagents: this compound and related salts exist in a competitive market of trifluoromethylating agents. The broad commercial availability and extensive literature on Togni's and Umemoto's reagents mean that a compelling, application-specific advantage is often needed to justify the use of a less common diarylsulfonium salt.

Reaction Conditions: While some reactions proceed under mild conditions, others may require specific promoters or catalysts, which can add complexity to the synthetic procedure.

Future Directions and Emerging Research Opportunities

Expansion of Substrate Scope and Development of Novel Reaction Classes

A primary focus of future research will be to broaden the range of molecules that can be efficiently trifluoromethylated using diphenylsulfonium salts. While current methods are effective for many arenes, heterocycles, and some alkenes, expanding the scope to include a wider variety of functional groups and complex molecular scaffolds is a key objective. nih.govnih.gov This includes the development of methodologies for the trifluoromethylation of traditionally challenging substrates, such as unactivated C-H bonds and sterically hindered positions.

Furthermore, the development of entirely new reaction classes utilizing trifluoromethyldiphenylsulfonium salts is a promising area. Beyond simple trifluoromethylation, these reagents could potentially be employed in more complex transformations, such as trifluoromethylation-cyclization cascades to rapidly build molecular complexity. orientjchem.org Researchers are also exploring their use in difunctionalization reactions, where a trifluoromethyl group and another functional group are introduced simultaneously across a double or triple bond. nih.gov

Development of Enantioselective and Diastereoselective Trifluoromethylation Methodologies

The synthesis of single-enantiomer trifluoromethylated compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While some progress has been made in asymmetric trifluoromethylation, the development of highly enantioselective and diastereoselective methods using sulfonium (B1226848) salts remains a significant challenge. cbs.dknih.gov

Future research will likely focus on the design of novel chiral ligands for metal catalysts or the development of chiral variants of the sulfonium salt itself. These approaches aim to create a chiral environment around the reactive species, thereby controlling the stereochemical outcome of the trifluoromethylation reaction. cbs.dk Achieving high levels of stereocontrol will open up new avenues for the synthesis of complex, chiral drug candidates. For instance, diastereoselective trifluoromethylation has been successfully applied to the synthesis of functionalized isoxazoline (B3343090) derivatives, which are promising candidates for new antiparasitic agents. nih.gov

Design of Advanced and Recyclable Catalytic Systems

The development of more efficient and sustainable catalytic systems is a continuous pursuit in organic chemistry. For trifluoromethylation reactions involving diphenylsulfonium salts, this includes the design of catalysts with higher turnover numbers and the ability to operate under milder reaction conditions.

A particularly important goal is the development of recyclable catalysts to reduce waste and improve the economic viability of these transformations. acs.org Strategies being explored include the use of fluorous-tagged catalysts that can be easily separated from the reaction mixture by liquid-liquid extraction, or catalysts immobilized on solid supports that can be filtered and reused. nih.gov Another innovative approach involves catalysts that precipitate out of the reaction mixture upon completion, allowing for simple decantation and recovery. bnl.gov

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. In the context of trifluoromethylation, this translates to a focus on developing processes that are more environmentally benign. researchgate.net A key area of research is the use of greener and more sustainable trifluoromethyl sources. For example, fluoroform, a byproduct of polytetrafluoroethylene production, is an inexpensive and atom-economical source of the CF₃ group, and its use in conjunction with sulfonium salt chemistry is an active area of investigation. nih.govrsc.org

Furthermore, the use of environmentally friendly reaction media, such as water or bio-based solvents, is a major goal. rsc.org The development of trifluoromethylation reactions that can be performed in water, potentially using micellar catalysis to solubilize the reactants, would represent a significant step towards more sustainable chemical manufacturing. rsc.org Mechanochemical methods, such as ball milling, are also being explored as a solvent-free approach to drive trifluoromethylation reactions. acs.org

Application in Flow Chemistry and High-Throughput Synthesis Methodologies

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages, including improved safety, scalability, and reaction control. rsc.orgpolyu.edu.hk The application of flow chemistry to trifluoromethylation reactions using diphenylsulfonium salts is a rapidly growing area of research. nih.govacs.org Flow reactors can enable the use of gaseous reagents like fluoroform more safely and efficiently, and allow for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purities. asahilab.co.jpvapourtec.com

High-throughput screening (HTS) techniques are also being increasingly employed to accelerate the discovery and optimization of new trifluoromethylation reactions. researchgate.netscienceintheclassroom.org By rapidly screening large libraries of catalysts, ligands, and reaction conditions, HTS can significantly shorten the development time for new synthetic methods. youtube.comacs.org

Further Spectroscopic and Kinetic Mechanistic Elucidations for Complex Systems

A deeper understanding of the reaction mechanisms underlying trifluoromethylation with diphenylsulfonium salts is crucial for the rational design of improved reagents and catalysts. researchgate.net While it is generally accepted that these reactions can proceed through either electrophilic or radical pathways, the exact nature of the reactive intermediates and the factors that govern the reaction pathway are not always well understood. nih.gov

Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can provide valuable insights into the structure and lifetime of transient intermediates. asahilab.co.jp Kinetic studies can help to elucidate the rate-determining steps of the reaction and provide quantitative data on the effects of different catalysts and reaction conditions. acs.org This fundamental knowledge will be instrumental in developing more predictable and efficient trifluoromethylation methodologies for complex molecular systems, including biomolecules. chemrxiv.org

Q & A

Q. Procedure :

Conduct 8 experiments (all combinations) and measure reaction yield.

Apply ANOVA to identify significant factors and interactions.

Optimize using response surface methodology (RSM) for non-linear effects .

Note : Include control experiments (e.g., no catalyst) to isolate background reactivity .

Advanced: How to resolve contradictions in reported reactivity trends of this compound in photoredox catalysis?

Answer:

Address discrepancies through systematic analysis:

Literature review : Compare experimental conditions (light intensity, wavelength, solvent) affecting redox potentials .

Replicate studies : Reproduce conflicting results under identical conditions.

Mechanistic probes :

- Use radical traps (e.g., TEMPO) to confirm intermediates.

- Measure quantum yields to assess photoactivity.

Theoretical modeling : Calculate excited-state energies via time-dependent DFT (TD-DFT) to explain divergent pathways .

Basic: What are the stability considerations for storing this compound salts?

Answer:

Stability depends on:

- Moisture sensitivity : Store under inert atmosphere (Ar/N₂) with molecular sieves.

- Thermal degradation : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C).

- Light exposure : Use amber vials to prevent photolytic cleavage of the S–CF₃ bond .

Accelerated aging tests : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: How to integrate computational chemistry into mechanistic studies of this compound-mediated reactions?

Answer:

Geometry optimization : Use DFT (B3LYP/6-31G*) to model ground-state structures.

Transition state analysis : Locate saddle points with QST2 or NEB methods to map reaction pathways.

Solvent effects : Apply polarizable continuum models (PCM) to simulate solvent interactions.

Kinetic modeling : Calculate activation energies (ΔG‡) and compare with experimental rates .

Validation : Cross-check computed NMR/IR spectra with experimental data .

Basic: What solvent systems enhance the solubility of this compound salts for homogeneous reactions?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility due to strong dipole interactions with the sulfonium center. For low-polarity systems:

- Co-solvent mixtures : Use DCM/THF (3:1 v/v) to balance solubility and reaction compatibility.

- Additives : Introduce crown ethers (e.g., 18-crown-6) to stabilize charged intermediates .

Advanced: How to design a controlled study to assess this compound’s role in suppressing side reactions?

Answer:

Define variables : Compare reactions with/without this compound under identical conditions.

Isolate intermediates : Use quenching experiments and LC-MS to track byproduct formation.

Kinetic profiling : Measure rate constants (k) for desired vs. side pathways.

Statistical controls : Randomize trial order and blind data analysis to reduce bias .

Advanced: What strategies validate the reproducibility of this compound-based protocols across laboratories?

Answer:

Standardized protocols : Publish detailed SOPs with exact reagent grades and equipment specifications.

Round-robin testing : Collaborate with 3+ labs to replicate key experiments.

Data transparency : Share raw NMR/MS files and crystallographic data (CCDC entries) .

Meta-analysis : Aggregate results to calculate inter-laboratory variance and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.